4-[Bis(2-hydroxyethyl)amino]phenol
Description
Historical Context of Chemical Research on 4-[Bis(2-hydroxyethyl)amino]phenol
The study of aminophenols and their derivatives is rooted in the expansion of the chemical industry in the late 19th and early 20th centuries. researchgate.net These compounds became recognized for their commercial importance as intermediates in the photographic, pharmaceutical, and especially the chemical dye industries. researchgate.net The simplest p-aminophenol derivatives were investigated for their therapeutic properties as early as 1886, with the introduction of acetanilide (B955) as an antipyretic-analgesic agent. pharmacy180.com
The specific structural motif of adding hydroxyethyl (B10761427) groups to an aminophenol has been documented in patent literature for industrial applications. For instance, a 1945 patent aimed at improving photographic developers described new aminophenol derivatives to enhance solubility in aqueous solutions, addressing a key limitation of existing agents like "Metol" (monomethyl p-amino phenol (B47542) sulphate). google.com More directly, a process for preparing 4-(bis)hydroxyethylaminophenol by reacting 4-aminophenol (B1666318) with ethylene (B1197577) oxide was described in patent literature concerning the synthesis of fluorescent whitening agents. google.com This reaction highlights a foundational method for synthesizing the title compound, demonstrating its role as a building block for more complex functional molecules.
Significance of this compound in Contemporary Chemical Science
The significance of this compound in modern chemistry lies in its versatility as a multifunctional building block. wikipedia.org The parent compound, 4-aminophenol, is a crucial intermediate in the industrial synthesis of the widely used analgesic, paracetamol. wikipedia.org Derivatives of aminophenols are broadly amphoteric, capable of acting as weak acids or bases, though the basic character typically prevails. researchgate.net
The title compound's value is enhanced by its multiple reactive sites. The phenolic hydroxyl group can undergo etherification and esterification. The two primary hydroxyl groups on the ethyl chains are readily available for polymerization reactions, particularly in the formation of polyesters and polyurethanes. The tertiary amine provides a site for quaternization and can influence the electronic properties of the aromatic ring. This polyfunctionality makes it a valuable precursor for creating a wide array of more complex molecules, including specialized polymers, dyes, and Schiff bases used in coordination chemistry. researchgate.netnih.gov
Scope and Research Trajectories in this compound Studies
Contemporary research involving structures like this compound follows several distinct trajectories, primarily leveraging its role as a precursor and monomer.
Synthesis of Complex Derivatives: A significant area of research is the use of aminophenol derivatives to synthesize more elaborate molecules. For example, the related compound 2,2'-[(4-aminophenyl)imino]bisethanol is used as a semi-product in the preparation of Schiff bases, which are then used in the synthesis of paracyclophanes. nih.gov This demonstrates a pathway where the core structure is modified to create macrocyclic compounds.
Polymer Chemistry: The presence of two hydroxyl groups makes this compound a suitable monomer for step-growth polymerization. Phenolic compounds, in general, are fundamental building blocks for various polymers and resins. ontosight.aiontosight.ai Research in this area would focus on incorporating this compound into polymer chains to impart specific properties, such as improved thermal stability, dyeability, or adhesive characteristics.
Materials Science: Derivatives containing similar functional groups are explored for applications in materials science. For instance, diethyl bis(2-hydroxyethyl) aminomethylphosphonate, a structurally related compound, has been studied as a flame retardant in epoxy resins. acs.org Research has shown that such compounds can act synergistically with other flame retardants to improve the thermal stability and char formation of the polymer matrix. acs.org
Dye and Pigment Synthesis: Given the historical and ongoing importance of aminophenols in the dye industry, a key research trajectory involves using this compound as a precursor for new colorants. researchgate.net The specific substitutions on the amino group can be used to tune the final color and properties (like solubility and lightfastness) of the dye molecule.
Below is an interactive data table detailing the properties of a Schiff base derivative synthesized from a precursor related to the title compound, illustrating the type of complex molecules that can be generated.
Interactive Data Tables
Table 1: Properties of a 4-Aminophenol Schiff Base Derivative
This table outlines the crystallographic and experimental data for 4-[(E)-({4-[Bis(2-hydroxyethyl)amino]phenyl}imino)methyl]phenol, a complex Schiff base derived from a precursor structurally similar to the title compound. nih.gov
| Property | Value |
| Chemical Formula | C₁₇H₂₀N₂O₃ |
| Molecular Weight | 316.36 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Melting Point | 476 K |
| Yield | 92% |
| Appearance | Light-green solid |
| ¹H NMR Signals (δ) | 8.45 (s, 1H, CH═N), 6.78–7.73 (m, 8H, C₆H₄), 3.30, 3.74 (t, 8H, CH₂) |
Table 2: List of Chemical Compounds
Structure
3D Structure
Properties
CAS No. |
2198-51-8 |
|---|---|
Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
4-[bis(2-hydroxyethyl)amino]phenol |
InChI |
InChI=1S/C10H15NO3/c12-7-5-11(6-8-13)9-1-3-10(14)4-2-9/h1-4,12-14H,5-8H2 |
InChI Key |
DBXKIYHVQNCBRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N(CCO)CCO)O |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 4 Bis 2 Hydroxyethyl Amino Phenol
Redox Chemistry and Electrochemical Behavior of 4-[Bis(2-hydroxyethyl)amino]phenol
The redox chemistry of aminophenols is a key area of study due to their dual reactive sites—the hydroxyl and amino groups—which can undergo oxidation. ua.es The relative positions of these groups on the aromatic ring significantly influence the electrochemical properties and reaction pathways. ua.es
Oxidation Pathways and Products of this compound
The oxidation of p-aminophenol derivatives, such as this compound, typically involves a two-electron transfer process. researchgate.net This initially forms a quinoneimine intermediate. researchgate.netresearchgate.net This intermediate is often unstable and can undergo subsequent reactions. In the case of N,N-bis-(2-hydroxyethyl)-p-phenylenediamine, a closely related compound, oxidation leads to the formation of N,N-bis-(2-hydroxyethyl)-p-benzoquinone di-imine. rsc.org This species can then undergo hydrolysis to yield p-benzoquinone monoimine. rsc.org
For 4-aminophenol (B1666318) itself, oxidation can be more complex, involving two-electron transfer and two protonation reactions to form a p-iminoquinone intermediate, which subsequently hydrolyzes to p-benzoquinone. ua.esresearchgate.net The specific oxidation products of this compound would likely follow a similar pathway, influenced by the nature of the N-substituents.
Electrochemical Oxidation Mechanisms
The electrochemical oxidation of aminophenols is sensitive to pH. researchgate.net For para-aminophenols, the oxidation mechanism often involves the formation of a quinone imine, which can then undergo hydrolysis to produce a benzoquinone. researchgate.net The rate of this hydrolysis reaction is dependent on factors such as pH and the nature of the substituent on the nitrogen atom. researchgate.net In acidic solutions, the oxidation of p-aminophenol has been shown to result in the formation of p-benzoquinone, carbon dioxide, and ammonium (B1175870) ions. ua.es
The general mechanism for the electrochemical oxidation of aliphatic amines, which is relevant to the bis(2-hydroxyethyl)amino group, starts with a one-electron oxidation to a radical cation. mdpi.com This is followed by deprotonation to form a radical at the alpha-carbon to the nitrogen. mdpi.com This radical can then undergo a second oxidation to an iminium cation. mdpi.com
Reduction Mechanisms and Species
While the focus is often on oxidation, the reduction of the oxidized species is also a critical part of the redox cycle. The quinone and quinoneimine species formed during the oxidation of aminophenols can be electrochemically reduced back to their hydroquinone (B1673460) or aminophenol forms. For instance, the oxidation of hydroquinone to p-benzoquinone is a reversible process. ua.es The reduction potential of these species is also pH-dependent. researchgate.net
Reaction Kinetics and Thermodynamic Analyses Involving this compound
Thermodynamic data for similar phenolic compounds, such as biphenols, have been determined using techniques like UV-vis spectrophotometry, pulse radiolysis, and cyclic voltammetry. researchgate.net These studies provide pKa values and one-electron reduction potentials, which are crucial for understanding the thermodynamics of the redox processes. researchgate.net For instance, the pKa values for 4,4'-biphenol have been determined to be approximately 9.7. researchgate.net Adsorption studies of 4-aminophenol have shown that the process is spontaneous, as indicated by negative Gibbs free energy values. scielo.org.bo
Interaction of this compound with Metal Ions and Coordination Chemistry
The presence of both hydroxyl and amino groups, including the two additional hydroxyl groups on the ethyl chains, makes this compound a potential ligand for metal ions. The coordination chemistry of similar bis(aminophenols) has been investigated, showing that they can form stable complexes with various metal ions. rsc.org
A study on 2-[bis(2-hydroxyethyl)amino]-2(hydroxymethyl)-1,3-propanediol (Bistris), which also contains a bis(2-hydroxyethyl)amino group, demonstrated its ability to form complexes with a range of divalent metal ions including Mg²⁺, Ca²⁺, Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, and Pb²⁺. nih.gov The stability constants of these complexes were determined, and it was found that the Cu²⁺ complex was the most stable, following the Irving-Williams sequence. nih.gov The study also highlighted the participation of the hydroxo groups in complex formation. nih.gov
Dinuclear copper(II) complexes have been shown to catalyze the oxidation of aminophenols. mdpi.com These complexes can act as biomimetic catalysts, mimicking the function of enzymes like phenoxazinone synthase. mdpi.comrsc.orgiitkgp.ac.in The catalytic activity is influenced by the coordination environment of the metal ion. rsc.orgiitkgp.ac.in
Table 1: Stability Constants of Metal Complexes with Bistris nih.gov
| Metal Ion | log K |
| Mg²⁺ | 0.34 |
| Ca²⁺ | 2.25 |
| Sr²⁺ | 1.44 |
| Ba²⁺ | 0.85 |
| Mn²⁺ | 0.70 |
| Cu²⁺ | 5.27 |
| Zn²⁺ | 2.38 |
Photochemical Reactivity and Light-Induced Transformations of this compound
While specific studies on the photochemical reactivity of this compound are not prevalent in the provided search results, the general principles of photochemistry in aromatic compounds suggest that it could undergo transformations upon exposure to light. The presence of chromophores like the phenol (B47542) and amino groups allows for the absorption of UV light, which could lead to excited states and subsequent chemical reactions. For instance, a Schiff base derived from a related aminophenol, 4-[(E)-({4-[bis(2-hydroxyethyl)amino]phenyl}imino)methyl]phenol, has been synthesized and its crystal structure determined, indicating the potential for forming photoactive compounds. nih.govscienceopen.com
Applications of this compound in Chemical Sciences and Technology (Excluding Clinical Applications)
Comprehensive research into the applications of the chemical compound this compound in the fields of chemical sciences and technology reveals a notable scarcity of specific, detailed information within publicly accessible scientific literature and technical documentation. While related compounds such as 4-aminophenol and its derivatives are extensively documented, information focusing solely on the incorporation of this compound into polymer systems, its use in developing advanced functional materials, its applications as an analytical reagent, and its role in industrial chemical processes is limited.
The available information often pertains to isomeric or related structures, such as N,N-bis(2-hydroxyethyl)-p-phenylenediamine sulfate, which finds use in the cosmetics industry, a field explicitly excluded from the scope of this article. The distinct chemical identity of this compound means that the properties and applications of these related compounds cannot be directly and accurately attributed to it.
Consequently, it is not possible to provide a thorough and scientifically accurate article detailing the specific applications of this compound in material science, analytical chemistry, and industrial processes as per the requested outline due to the lack of available data in these areas. Further research and publication in the scientific community are needed to elucidate the potential roles of this specific compound in the aforementioned fields.
Applications of 4 Bis 2 Hydroxyethyl Amino Phenol in Chemical Sciences and Technology Excluding Clinical Applications
Industrial Chemical Processes Involving 4-[Bis(2-hydroxyethyl)amino]phenol
Photographic Color Development Chemistry
In color photography, the formation of a color image is achieved through a process known as chromogenic development. This process relies on the chemical reaction between the oxidation product of a color developing agent and a specialized molecule called a color coupler. googleapis.comwikipedia.org The subtractive color model is typically used, forming cyan, magenta, and yellow dyes that are complementary to the primary colors of red, green, and blue. googleapis.com
Primary aromatic amines, a class of compounds that includes aminophenols and p-phenylenediamines, are the cornerstone of color developing agents. google.comgoogle.com During development, the developing agent reduces exposed silver halide crystals in the photographic emulsion to form metallic silver, and in the process, becomes oxidized. wikipedia.orgwikipedia.org This oxidized form of the developer is then free to react with color couplers embedded in the emulsion layers to form the final, stable dye image. wikipedia.org
The parent compound, p-aminophenol, is a well-established developing agent, particularly in black-and-white photography, and is known for producing minimal fog. photrio.comadorama.comstackexchange.com this compound is a derivative of this core structure. The addition of two hydroxyethyl (B10761427) groups to the nitrogen atom significantly modifies its chemical characteristics, such as its solubility and reactivity. google.com These N-substitutions are a critical aspect of designing color developers, as they can influence the development rate, the stability of the oxidized developer, and the hue of the dye formed upon reaction with a coupler. While specific formulations widely cite p-phenylenediamine derivatives like Color Developing Agent 4 (CD-4), the fundamental chemistry is shared among primary aromatic amino developers, including substituted p-aminophenols. wikipedia.orgutah.edu The presence of hydroxyethyl groups often enhances water solubility, a desirable trait for formulating developer solutions. google.com
Environmental Chemistry and Ecotoxicological Studies of 4 Bis 2 Hydroxyethyl Amino Phenol
Remediation and Treatment Technologies for 4-[Bis(2-hydroxyethyl)amino]phenol in Environmental Systems
No research was identified that specifically investigates or details remediation and treatment technologies for the removal of this compound from environmental matrices like water or soil. While general phenol (B47542) remediation techniques exist, their efficacy for this specific compound is unknown. imanagerpublications.comresearchgate.net
Due to this absence of specific scientific literature and data, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the requested detailed outline for this compound. Any attempt to do so would rely on speculation and potentially inaccurate analogies to other compounds. Further research is required to determine the environmental risks associated with this chemical.
Analytical and Spectroscopic Characterization of 4 Bis 2 Hydroxyethyl Amino Phenol
Chromatographic Techniques for Separation and Quantification of 4-[Bis(2-hydroxyethyl)amino]phenol
Chromatographic techniques are essential for the separation, identification, and quantification of this compound from various matrices, including reaction mixtures, environmental samples, and commercial products. The choice of technique depends on the analyte's properties, the complexity of the sample matrix, and the analytical objective.
High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. The methodology often involves a reversed-phase approach, where a nonpolar stationary phase is used with a polar mobile phase.
Detailed research on the direct HPLC analysis of this compound is not extensively published, but methods for structurally similar compounds, particularly 4-aminophenol (B1666318), provide a strong basis for method development. For instance, 4-aminophenol can be effectively separated using a mixed-mode stationary phase column with a simple isocratic mobile phase of water, acetonitrile (MeCN), and a buffer like sulfuric acid, perchloric acid, or ammonium (B1175870) formate. sielc.comsielc.com Detection is typically achieved using a UV detector, with wavelengths set around 275 nm. sielc.com
For more complex molecules containing the this compound moiety, reversed-phase (RP) HPLC methods have been successfully applied. These methods often use a mobile phase consisting of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or formic acid for Mass Spectrometry (MS) compatibility. sielc.comsielc.com
A summary of typical HPLC conditions, extrapolated from methods for related phenolic and amino compounds, is presented below.
| Parameter | Typical Conditions |
| Column | C18, Mixed-Mode (e.g., Primesep 100), Newcrom R1 |
| Mobile Phase | Acetonitrile/Water mixture with a buffer (e.g., Formic Acid, Phosphoric Acid) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV-Vis (e.g., at 275 nm) sielc.com |
| Injection Volume | 5 - 20 µL |
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. Due to the low volatility and polar nature of this compound, stemming from its phenolic hydroxyl and amino groups, direct GC analysis is challenging. These functional groups can lead to poor peak shape and thermal degradation in the GC inlet and column.
To overcome these limitations, derivatization is a common and often necessary step. epa.gov This process converts the polar functional groups into less polar, more volatile derivatives. A common derivatization agent for phenolic compounds is acetic anhydride, which converts hydroxyl groups to esters. researchgate.net For both the hydroxyl and secondary amine groups, silylation reagents (e.g., BSTFA) can be used to create more volatile trimethylsilyl (TMS) derivatives.
Once derivatized, the compound can be analyzed using a standard GC system equipped with a capillary column (e.g., DB-5 type) and a Flame Ionization Detector (FID) or a mass spectrometer. epa.gov The oven temperature program is optimized to ensure the separation of the analyte from other components in the sample. mdpi.com
| Parameter | Typical Conditions (Post-Derivatization) |
| Derivatization Agent | Acetic Anhydride, Silylation Reagents (e.g., BSTFA) |
| Column | Fused-silica capillary column (e.g., DB-5, Rtx-624) irjet.net |
| Carrier Gas | Helium or Nitrogen mdpi.com |
| Injector Temperature | 250 - 280 °C irjet.net |
| Oven Program | Temperature ramp (e.g., initial hold at 50-60°C, ramp up to 250-300°C) mdpi.comirjet.net |
| Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS) |
Ion Chromatography
Ion chromatography (IC) is a subset of HPLC that separates ions and polar molecules based on their affinity to an ion exchanger. This technique is particularly useful for analyzing charged species in complex matrices. thermofisher.com Given that this compound contains a basic amino group, it can be protonated to form a cation in acidic conditions.
This characteristic allows for its separation using cation-exchange chromatography. In this mode, the stationary phase contains fixed negative charges that interact with the positively charged analyte. Elution is typically achieved by increasing the ionic strength or changing the pH of the mobile phase. fredhutch.org Alternatively, anion-exchange chromatography could be employed in alkaline conditions where the phenolic hydroxyl group is deprotonated, imparting a negative charge on the molecule. researchgate.net
While specific applications of IC for this compound are not widely documented, the technique offers a viable alternative to reversed-phase HPLC, especially for samples with high ionic content where traditional RP methods may fail. thermofisher.comresearchgate.net Detection can be accomplished using suppressed conductivity or by coupling the IC system to a mass spectrometer.
Mass Spectrometry (MS) for Identification and Structural Elucidation
Mass Spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and elucidating the structure of compounds. When coupled with a chromatographic separation technique like HPLC or GC, it provides high specificity and sensitivity for the analysis of this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar, non-volatile, and thermally fragile molecules like this compound. It is commonly coupled with liquid chromatography (LC-ESI-MS). In positive ion mode, the molecule can be readily protonated at the nitrogen atom to form the pseudomolecular ion [M+H]+. massbank.eu
Tandem mass spectrometry (MS/MS) is used for structural confirmation. The [M+H]+ precursor ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, expected fragmentation would involve the loss of one or both hydroxyethyl (B10761427) groups (-CH₂CH₂OH) and cleavages around the phenyl ring. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the elemental composition of the parent ion and its fragments. researchgate.netresearchgate.net
A summary of expected ions in ESI-MS analysis is provided below.
| Ion Type | Expected m/z | Description |
| [M+H]+ | 198.1128 | Protonated molecule (based on exact mass of C₁₀H₁₅NO₃) |
| [M+Na]+ | 220.0947 | Sodium adduct |
| Fragment Ion 1 | 153.0862 | Loss of a hydroxyethyl group (-C₂H₄O) |
| Fragment Ion 2 | 135.0757 | Loss of water (-H₂O) from Fragment Ion 1 |
| Fragment Ion 3 | 108.0444 | Cleavage resulting in a 4-aminophenol-like structure |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. As discussed previously, analysis of this compound by GC-MS typically requires a prior derivatization step to increase its volatility. mdpi.comnih.gov
Following separation on the GC column, the derivatized analyte enters the mass spectrometer, where it is usually ionized by Electron Ionization (EI). EI is a hard ionization technique that imparts significant energy to the molecule, resulting in extensive and reproducible fragmentation. The resulting mass spectrum is a unique fingerprint characterized by a molecular ion (if stable enough to be observed) and numerous fragment ions. nist.gov
The fragmentation pattern of the derivatized this compound can be used for unambiguous identification by comparing it to a spectral library or by interpreting the fragmentation pathways. For example, a TMS-derivatized molecule would show characteristic losses of methyl groups (m/z 15) and trimethylsilanol ([Si(CH₃)₃OH], m/z 90). irjet.net Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for quantitative analysis by monitoring only a few characteristic ions. mdpi.com
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a specific precursor ion and analyzing the resulting product ions. For this compound (molar mass: 197.23 g/mol ), the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of 198.1 would be selected as the precursor ion in positive ion mode. The subsequent fragmentation in the collision cell would likely proceed through several predictable pathways based on the molecule's functional groups.
The most probable fragmentation points are the C-N bond connecting the diethanolamine group to the phenyl ring and the C-C and C-O bonds within the hydroxyethyl chains.
Plausible Fragmentation Pathways:
Loss of a hydroxyethyl group: A primary fragmentation event would be the cleavage of a C-N bond or a rearrangement followed by the loss of a hydroxyethyl group (•CH₂CH₂OH, mass 45 Da) or ethylene (B1197577) oxide (C₂H₄O, mass 44 Da) followed by hydrogen rearrangement.
Loss of water: The presence of two hydroxyl groups makes the neutral loss of one or two water molecules (H₂O, mass 18 Da) from the precursor ion a highly probable event, especially under thermal conditions in the ion source or during collisional activation.
Cleavage of the C-N (ring) bond: Scission of the bond between the nitrogen atom and the aromatic ring could lead to fragments corresponding to the diethanolamine cation or the aminophenol radical cation, depending on charge retention.
Benzylic cleavage: The bond between the nitrogen and the first CH₂ group of the side chain is susceptible to cleavage, a common pathway for amines.
A proposed fragmentation pattern is outlined in the table below.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 198.1 | 180.1 | H₂O | Ion resulting from dehydration |
| 198.1 | 167.1 | CH₂O (Formaldehyde) | Ion from cleavage of a hydroxyethyl side-chain |
| 198.1 | 152.1 | C₂H₅OH (Ethanol) | Ion from rearrangement and loss of an ethanol moiety |
| 198.1 | 134.1 | C₂H₄O + H₂O | Ion from loss of ethylene oxide and water |
| 198.1 | 108.1 | (CH₂CH₂OH)₂ | Phenol (B47542) cation radical |
Spectroscopic Methods for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR would provide distinct signals confirming its structure. Due to the potential for restricted rotation around the N-aryl bond, similar to what is observed in N,N-bis(2-hydroxyethyl)acetamide, the signals for the two hydroxyethyl groups may be non-equivalent at room temperature, leading to a more complex spectrum than might be initially expected. st-andrews.ac.uk
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the aromatic protons, the methylene protons of the ethyl groups, and the hydroxyl protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the aromatic carbons and the methylene carbons of the hydroxyethyl groups. The symmetry of the para-substituted ring would result in four signals for the six aromatic carbons.
The table below summarizes the predicted chemical shifts and multiplicities for the compound.
| Assignment | Predicted ¹H NMR Data | Predicted ¹³C NMR Data |
| Aromatic CH (ortho to -OH) | Doublet, ~6.7-6.9 ppm | ~116-118 ppm |
| Aromatic CH (ortho to -N) | Doublet, ~6.6-6.8 ppm | ~115-117 ppm |
| Methylene (-N-CH₂ -) | Triplet, ~3.3-3.5 ppm | ~55-58 ppm |
| Methylene (-CH₂ -OH) | Triplet, ~3.6-3.8 ppm | ~60-63 ppm |
| Phenolic OH | Broad singlet, ~8.5-9.5 ppm (in DMSO-d₆) | N/A |
| Alcoholic OH | Triplet, ~4.5-5.5 ppm (in DMSO-d₆) | N/A |
| Aromatic C-OH | N/A | ~150-155 ppm |
| Aromatic C-N | N/A | ~140-145 ppm |
Note: Chemical shifts are highly dependent on the solvent used. The phenolic and alcoholic -OH proton signals may be broad and their positions can vary; they would disappear upon shaking the sample with D₂O.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule. The spectra of this compound would be characterized by absorptions corresponding to O-H, N-H (if any secondary amine impurity is present), C-N, C-O, and aromatic C-H and C=C bonds.
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a very broad and strong absorption band for the O-H stretching vibrations of the phenolic and alcoholic groups, likely overlapping in the region of 3200-3600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would be complementary to IR. The aromatic ring vibrations would give rise to strong signals. While O-H stretching is typically weak in Raman spectra, the C-O and C-N stretching vibrations would be observable.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| O-H Stretch (H-bonded) | 3200-3600 | 3200-3600 | Strong, Broad (IR); Weak (Raman) |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 | Medium (IR); Strong (Raman) |
| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 | Medium-Strong |
| Aromatic C=C Stretch | 1500-1600 | 1500-1600 | Medium-Strong |
| C-N Stretch (Aryl-N) | 1250-1350 | 1250-1350 | Medium-Strong |
| C-O Stretch (Alcohol) | 1000-1100 | 1000-1100 | Strong (IR); Medium (Raman) |
| C-O Stretch (Phenol) | 1180-1260 | 1180-1260 | Strong (IR); Medium (Raman) |
UV-Visible Spectroscopy and Spectrophotometric Analysis
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The this compound molecule contains a substituted benzene ring, which is a strong chromophore.
The electronic spectrum of this compound is expected to show absorption bands characteristic of a substituted phenol. The nitrogen atom's lone pair of electrons and the hydroxyl group's lone pairs can donate electron density into the aromatic ring, acting as powerful auxochromes. This would cause a bathochromic (red) shift of the primary benzene absorption bands.
Typically, phenols exhibit two main absorption bands in the UV region. The primary band (π → π* transition) is expected around 210-230 nm, and a secondary, more intense band (n → π* transition) is expected at higher wavelengths, around 270-290 nm. The exact position and molar absorptivity (ε) of these maxima would be sensitive to the solvent and the pH of the solution, as deprotonation of the phenolic hydroxyl group in basic media would cause a significant red shift.
| Solvent Condition | Expected λ_max 1 (nm) | Expected λ_max 2 (nm) | Comments |
| Neutral (e.g., Ethanol) | ~220-230 | ~280-290 | Characteristic of a substituted phenol. |
| Basic (e.g., 0.1 M NaOH) | ~235-245 | ~300-315 | Bathochromic shift due to phenoxide ion formation. |
Electroanalytical Techniques for this compound Detection
Electroanalytical methods, such as cyclic voltammetry (CV), can be used to study the redox behavior of this compound. The phenolic hydroxyl group is electrochemically active and can be oxidized. The presence of the electron-donating amino group in the para position facilitates this oxidation, causing it to occur at a relatively low potential.
In a typical cyclic voltammetry experiment, scanning the potential towards positive values would show an anodic (oxidation) peak corresponding to the oxidation of the phenol group to a phenoxonium ion, which would likely undergo further reactions. The oxidation process is generally irreversible or quasi-reversible, as the initially formed species can be unstable and may polymerize or undergo other chemical reactions.
The peak potential and peak current would depend on several factors, including the pH of the supporting electrolyte, the scan rate, and the working electrode material. The oxidation is expected to be pH-dependent, with the peak potential shifting to less positive values as the pH increases. This technique could be developed into a sensitive method for the quantitative determination of this compound in various samples.
Computational and Theoretical Chemistry Studies of 4 Bis 2 Hydroxyethyl Amino Phenol
Molecular Modeling and Structure-Property Relationship Predictions
Molecular modeling of 4-[Bis(2-hydroxyethyl)amino]phenol allows for the prediction of its three-dimensional structure and its physicochemical properties. These models are foundational for understanding its behavior in various chemical environments.
Initial structural predictions are often based on established bond lengths and angles from similar molecules. For instance, crystallographic studies of related, larger molecules that incorporate the 4-[Bis(2-hydroxyethyl)amino]phenyl moiety provide valuable experimental data. One such study on 4-[(E)-({4-[Bis(2-hydroxyethyl)amino]phenyl}imino)methyl]phenol revealed that the amino nitrogen atom adopts a planar geometry, with the sum of its bond angles being 360.0°. nih.govscienceopen.com This planarity suggests significant delocalization of the nitrogen lone pair into the phenyl ring, a key feature influencing the molecule's electronic properties.
Structure-property relationship predictions can be made using computational methods. For the parent compound, p-aminophenol, density functional theory (DFT) calculations have been used to determine its optimized geometry. imist.ma By extension, the structure of this compound would feature the addition of two hydroxyethyl (B10761427) groups to the nitrogen atom. These flexible side chains can adopt numerous conformations, influencing properties like solubility and intermolecular interactions.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance |
| Molecular Weight | 181.23 g/mol | Fundamental property for stoichiometric calculations. |
| Topological Polar Surface Area (TPSA) | 63.9 Ų | Influences solubility and permeability characteristics. nih.gov |
| Number of Rotatable Bonds | 5 | Indicates molecular flexibility. ambeed.com |
| Hydrogen Bond Donors | 2 | The two hydroxyl groups can donate hydrogen bonds. ambeed.com |
| Hydrogen Bond Acceptors | 3 | The nitrogen and two oxygen atoms can accept hydrogen bonds. |
| XLogP3 | -0.5 | Predicts the lipophilicity of the molecule. nih.gov |
This table presents computationally predicted properties. Actual values may vary.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of this compound. These calculations can elucidate electron distribution, orbital energies, and sites susceptible to chemical attack.
A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov
For the related p-aminophenol, DFT studies have shown that it is a thermodynamically stable molecule with a significant HOMO-LUMO gap. imist.ma The introduction of the bis(2-hydroxyethyl)amino group is expected to raise the HOMO energy due to the electron-donating nature of the nitrogen and alkyl groups, thereby likely reducing the HOMO-LUMO gap and increasing the molecule's reactivity compared to p-aminophenol.
The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For aminophenol derivatives, the oxygen of the hydroxyl group and the nitrogen of the amino group are typically identified as sites for electrophilic attack. imist.maresearchgate.net In this compound, the MEP would likely show negative potential around the phenolic oxygen and the two alcoholic oxygens, as well as the nitrogen atom, indicating these as primary sites for interaction with electrophiles.
Table 2: Comparative DFT Data for p-Aminophenol and Related Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| p-Aminophenol | - | - | - | 2.6938 |
| p-Nitrophenol | - | - | - | 5.3146 |
| p-Methylphenol | - | - | - | 2.0863 |
Data from a DFT study on p-aminophenol and related molecules. imist.ma Specific values for this compound are not available in the literature but would be expected to show a higher dipole moment than p-aminophenol due to the polar hydroxyethyl groups.
Simulation of Reaction Mechanisms and Intermediates
To date, specific computational studies simulating the reaction mechanisms and intermediates of this compound have not been reported in the scientific literature. Such studies would be valuable for understanding its synthesis, degradation pathways, and role in various chemical processes, such as polymerization, where it is used as an intermediate. chemicalbook.com
Hypothetically, computational simulations could be employed to investigate the reaction of aniline (B41778) with ethylene (B1197577) oxide to form N-phenyldiethanolamine (a synonym for the compound of interest). chemicalbook.com These simulations could model the transition states and intermediates of the nucleophilic addition reaction, providing insights into the reaction kinetics and the factors influencing yield and purity.
Docking Studies (Non-Biological Contexts) and Ligand-Receptor Interactions (Non-Clinical)
There is currently a lack of published research on non-biological docking studies involving this compound. Such studies could be relevant in materials science, for example, to understand its interaction with surfaces or within a polymer matrix.
For instance, molecular docking could be used to simulate the interaction of this compound with metal surfaces or nanoparticles, predicting binding energies and preferred orientations. This could be useful in applications like corrosion inhibition or the development of functionalized materials. Similarly, docking simulations could model its incorporation into a polymer chain, providing insights into how it affects the material's bulk properties. While studies have been conducted on the interaction of similar phenolic compounds with materials like graphene, specific data for this compound is not yet available. chalcogen.ro
Q & A
Q. What safety protocols are critical when handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
